molecular formula C6H6N2O3S B13109729 (6-Oxo-2-sulfanylidene-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid CAS No. 35978-12-2

(6-Oxo-2-sulfanylidene-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid

Cat. No.: B13109729
CAS No.: 35978-12-2
M. Wt: 186.19 g/mol
InChI Key: UQJAPJKRQOVZPS-UHFFFAOYSA-N
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Description

2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a thioxo group and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid can be achieved through several methods. One common approach involves the Biginelli reaction, which is a multicomponent reaction involving urea, an aldehyde, and a β-keto ester in the presence of a catalyst such as zinc chloride in ethanol at elevated temperatures . Another method involves the interaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with Lawesson’s reagent to yield the corresponding 4-thioxo derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the thioxo group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and hydrazines .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, inhibiting the function of these biomolecules. This inhibition can lead to various biological effects, including the disruption of metabolic pathways and the inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3S/c9-4-1-3(2-5(10)11)7-6(12)8-4/h1H,2H2,(H,10,11)(H2,7,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJAPJKRQOVZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652802
Record name (6-Oxo-2-sulfanylidene-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35978-12-2
Record name (6-Oxo-2-sulfanylidene-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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